molecular formula C17H16F2N2O2 B2571385 N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide CAS No. 1207054-22-5

N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide

Cat. No. B2571385
CAS RN: 1207054-22-5
M. Wt: 318.324
InChI Key: OOVUBLJFGWVBFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (due to the presence of a benzyl group), two fluorine atoms attached to the benzene ring, and an oxalamide group . The exact structure would depend on the positions of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Benzyl compounds can participate in a variety of reactions, including nucleophilic substitutions and eliminations.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors that could influence its properties include the presence and position of the fluorine atoms and the oxalamide group.

Scientific Research Applications

Receptor Interaction Profiles of Psychoactive Substances

Research on psychoactive substances, such as N-2-methoxybenzyl-phenethylamines (NBOMe drugs), has provided insights into their receptor binding profiles. These compounds interact potently with serotonergic receptors and have been studied for their potential hallucinogenic effects similar to LSD but with more stimulant properties due to α1 receptor interactions (Rickli et al., 2015).

Fluorescence Enhancement through N-Phenyl Substitutions

The study of fluorescence enhancement in compounds like trans-4-aminostilbene through N-phenyl substitutions reveals the "amino conjugation effect." This research contributes to understanding the photochemical behavior of such compounds, which could be applied in materials science and molecular imaging (Yang, Chiou, & Liau, 2002).

Analytical Characterization of Bioactive Compounds

The analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines has been crucial for identifying and differentiating these compounds in forensic toxicology. Such studies enable the detection of novel psychoactive substances in recreational drugs (Brandt et al., 2015).

Titanium Polymerization Catalysts

Research on amine bis(phenolate) titanium polymerization catalysts, exploring the activity as a function of phenolate substituents, has implications for polymer science. This research demonstrates how structural modifications can impact catalytic efficiency and polymer properties, offering insights for developing new materials (Groysman et al., 2004).

Corrosion Inhibition

Studies on the corrosion inhibition of mild steel using novel compounds have explored how specific chemical modifications can enhance the protective qualities of inhibitors against corrosion. Such research is pivotal for materials science, especially in industrial applications where corrosion resistance is crucial (Singh & Quraishi, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it’s used as a drug, its mechanism of action would depend on the biological target it interacts with.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used . As with all chemicals, appropriate safety precautions should be taken when handling it.

properties

IUPAC Name

N'-[(2,4-difluorophenyl)methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c18-14-7-6-13(15(19)10-14)11-21-17(23)16(22)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVUBLJFGWVBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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